4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazole
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Overview
Description
4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazole with thiophosgene (CSCl2) to introduce the isothiocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding ureas, carbamates, or thiocarbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines or alcohols, leading to the formation of thiourea derivatives.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as amines or alcohols are used, with the reactions often conducted in the presence of a base such as triethylamine to facilitate the addition process.
Major Products Formed
Substitution Reactions: Products include ureas, carbamates, and thiocarbamates.
Addition Reactions: Products include thiourea derivatives.
Scientific Research Applications
4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the modulation of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Isothiocyanato-3,5-dimethyl-1H-pyrazole
- 4-Isothiocyanato-3,5-dimethyl-1-(2-chlorobenzyl)-1H-pyrazole
- 4-Isothiocyanato-3,5-dimethyl-1-(2-fluorobenzyl)-1H-pyrazole
Uniqueness
4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazole is unique due to the presence of the isothiocyanate group and the specific substitution pattern on the pyrazole ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-10-6-4-5-7-13(10)8-17-12(3)14(15-9-18)11(2)16-17/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBFQDUNRKJWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)N=C=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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